3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine
Description
3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting possibilities for various chemical and biological applications.
Properties
IUPAC Name |
5-cyclobutyl-2-ethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-12-9(10)6-8(11-12)7-4-3-5-7/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRSLWJYADKPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to modify the pyrazole ring.
Scientific Research Applications
3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:
1-ethyl-1H-pyrazol-5-amine: Similar in structure but lacks the cyclobutyl group, which may affect its reactivity and biological activity.
3-cyclobutyl-1H-pyrazol-5-amine: Lacks the ethyl group, which can influence its chemical properties and applications.
Biological Activity
3-Cyclobutyl-1-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits unique structural properties that contribute to its biological activities, making it a subject of interest in various scientific studies.
The biological activity of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, which leads to significant biological effects. The exact pathways can vary based on the specific application or derivative of the compound.
Antiproliferative Activity
A notable aspect of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine is its potential antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole compounds exhibit moderate to potent antiproliferative effects. In particular, structure-activity relationship (SAR) studies have indicated that modifications in the pyrazole structure can enhance its potency against cancer cells .
Case Studies
- Anticancer Potential : In a study evaluating novel pyrazole derivatives, it was found that compounds similar to 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine displayed IC50 values ranging from to against human cancer cell lines such as SGC-7901 and A549. These findings suggest that structural modifications can significantly influence the anticancer efficacy of pyrazole derivatives .
- Anti-inflammatory Properties : Another aspect of research has focused on the anti-inflammatory potential of pyrazole derivatives, including 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.
Pharmacological Profile
The pharmacological profile of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine suggests that it may serve as a lead compound for developing new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases due to their unique chemical reactivity and biological activities.
Comparative Analysis with Similar Compounds
To better understand the properties of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine, a comparison with other related compounds is essential:
| Compound Name | Structure Variations | Biological Activity |
|---|---|---|
| 1-Ethyl-1H-pyrazol-5-amine | Lacks cyclobutyl group | Moderate antiproliferative |
| 3-Cyclobutyl-1H-pyrazol | Lacks ethyl group | Limited biological data |
| 3-Cyclobutyl-1-methylpyrazol | Methyl substitution at position 1 | Enhanced anti-inflammatory |
This table illustrates how variations in structure can affect the biological activity and potential therapeutic applications of pyrazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
